molecular formula C7H5F3O4S B13556267 3-(Difluoromethoxy)phenylfluoranesulfonate

3-(Difluoromethoxy)phenylfluoranesulfonate

Cat. No.: B13556267
M. Wt: 242.17 g/mol
InChI Key: UZNUNYXRORBHCT-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)phenylfluoranesulfonate is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)phenylfluoranesulfonate typically involves the reaction of 3-(Difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)phenylfluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Difluoromethoxy)phenylfluoranesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the fluoranesulfonate group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylacetylene
  • 3-(Difluoromethoxy)phenol
  • 3-(Difluoromethoxy)benzyl bromide

Uniqueness

Compared to similar compounds, 3-(Difluoromethoxy)phenylfluoranesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H5F3O4S

Molecular Weight

242.17 g/mol

IUPAC Name

1-(difluoromethoxy)-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C7H5F3O4S/c8-7(9)13-5-2-1-3-6(4-5)14-15(10,11)12/h1-4,7H

InChI Key

UZNUNYXRORBHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)OC(F)F

Origin of Product

United States

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